An example is the synthesis of 2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3′-pyrrolidine]-1,2′,3,5′(2H)-tetrone (compound 41 in the study). [] This compound was synthesized through a multistep process involving the construction of the spiro[isoquinoline-4(1H),3′-pyrrolidine]-1,2′,3,5′(2H)-tetrone core and subsequent introduction of the 2-[(4-bromo-2-fluorophenyl)methyl] substituent. []
For instance, the diimine-platinum(II) complex, Pt(4-Brbpy)(C≡CC6H5)2 (where 4-Brbpy = 4-bromo-2,2′-bipyridine), incorporates a derivative of 1-(4-bromo-2-methylphenyl)ethanone as a ligand. [] This complex exhibits unique luminescent properties, changing its emission color upon external stimuli like heat or grinding. []
Compound 41 acts as an ARI by inhibiting the enzyme aldose reductase, responsible for converting glucose to sorbitol. [] This inhibition prevents the accumulation of sorbitol in tissues susceptible to diabetic complications, such as the lens, retina, nerve, and kidney, thus preventing or delaying the onset of these complications. []
Compound 41 exhibited promising results in animal models of diabetic complications, significantly inhibiting galactitol accumulation in the lens and sciatic nerve of galactose-fed rats. [] These results suggest its potential as a therapeutic agent for diabetic neuropathy and nephropathy.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5